molecular formula C22H22N4O4 B11456221 ethyl 6-(1H-benzimidazol-1-ylmethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-(1H-benzimidazol-1-ylmethyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11456221
M. Wt: 406.4 g/mol
InChI Key: GEMBFRDZXNVCHZ-UHFFFAOYSA-N
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Description

ETHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a benzimidazole derivative with a suitable aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

ETHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 6-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-4-(2-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with other benzimidazole derivatives:

    Benzimidazole: A simpler structure with broad biological activity.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 6-(benzimidazol-1-ylmethyl)-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-3-30-21(27)19-16(12-26-13-23-15-9-5-6-10-17(15)26)24-22(28)25-20(19)14-8-4-7-11-18(14)29-2/h4-11,13,20H,3,12H2,1-2H3,(H2,24,25,28)

InChI Key

GEMBFRDZXNVCHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CN3C=NC4=CC=CC=C43

Origin of Product

United States

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